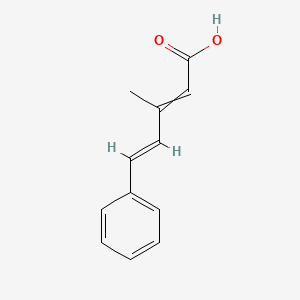
(4E)-3-methyl-5-phenylpenta-2,4-dienoic acid
Descripción general
Descripción
(4E)-3-methyl-5-phenylpenta-2,4-dienoic acid is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbial Metabolites : Potterat et al. (1994) isolated and characterized various metabolites, including 5-(4-aminophenyl)penta-2,4-dienoic acid, from the culture filtrate of Streptomyces sp., highlighting its significance in microbial product studies (Potterat, Zähner, Metzger, & Freund, 1994).
Chemical Reactions and Derivatives : Ismagilova et al. (2020) reported the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, yielding various products, indicating its utility in organic synthesis and chemical transformations (Ismagilova, Zakusilo, Osetrova, & Vasilyev, 2020).
Inhibition of Root Gravitropism : Shindo et al. (2020) discovered that (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) acts as a selective inhibitor of root gravitropic bending in lettuce radicles, with implications in plant biology and agronomy (Shindo, Makigawa, Matsumoto, Iwata, Wasano, Kano, Morita, & Fujii, 2020).
Bioorganic Chemistry : Marson et al. (2004) synthesized (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, potent inhibitors of histone deacetylase, demonstrating its relevance in medicinal chemistry and drug discovery (Marson, Serradji, Rioja, Gastaud, Alao, Coombes, & Vigushin, 2004).
Antifungal Potential : Mehton, Rai, and Sharma (2009) explored the antifungal potential of derivatives of 5-phenylpenta-2,4-dienoic acid against Alternaria alternata, highlighting its applications in plant pathology and biocontrol (Mehton, Rai, & Sharma, 2009).
Synthesis of Cannabinoids : Crombie, Crombie, and Tuchinda (1988) reported the synthesis of cannabinoids with ω-carboxy substituents from a compound structurally related to 5-phenylpenta-2,4-dienoic acid, relevant to pharmaceutical chemistry (Crombie, Crombie, & Tuchinda, 1988).
Copper-Catalyzed Reactions : Cai, Zhou, Chai, Zhu, and Xu (2018) developed a copper-catalyzed C–S bond direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester, demonstrating its utility in organometallic chemistry (Cai, Zhou, Chai, Zhu, & Xu, 2018).
Propiedades
IUPAC Name |
(4E)-3-methyl-5-phenylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCMPDJJMSFCR-JSGCFVPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
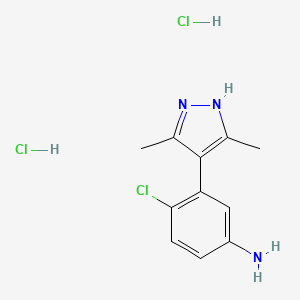
![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B7950619.png)
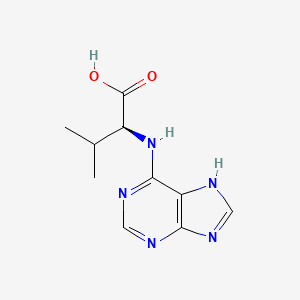
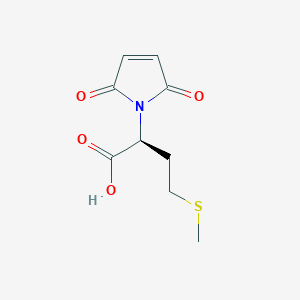
![2-{[(7s)-7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}hexanoic acid](/img/structure/B7950628.png)
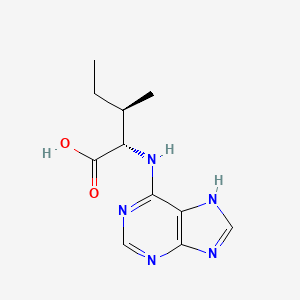
![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)pentanoic acid](/img/structure/B7950644.png)

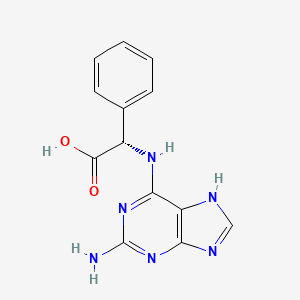
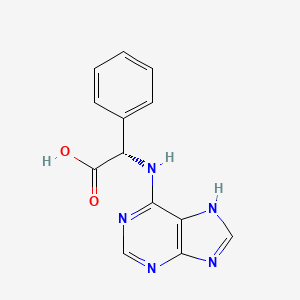
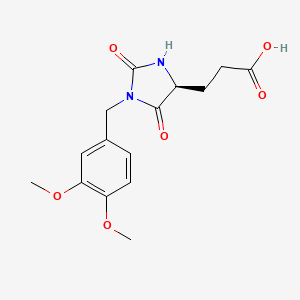
![(S)-(+)-1,2,3,11a-tetrahydro-7-nitro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione](/img/structure/B7950679.png)
![(2S,3R)-3-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid](/img/structure/B7950686.png)
![3-[(2-Bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B7950690.png)
